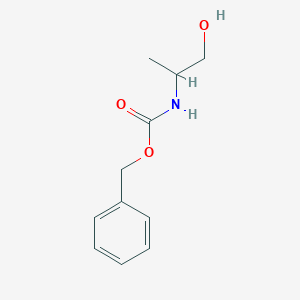

Benzyl (2-hydroxy-1-methylethyl)carbamate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHMHSLDRPUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2 Hydroxy 1 Methylethyl Carbamate

Established Synthetic Pathways and Mechanistic Insights

The most common and established method for the synthesis of Benzyl (B1604629) (2-hydroxy-1-methylethyl)carbamate involves the N-protection of 1-amino-2-propanol with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting the amino alcohol with benzyl chloroformate under basic conditions. total-synthesis.com

A general reaction scheme for the synthesis is as follows:

The mechanism involves the nucleophilic attack of the amine group of 1-amino-2-propanol on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion and deprotonation by a base to yield the final carbamate (B1207046) product. total-synthesis.com

Stereoselective Synthesis of Benzyl (2-hydroxy-1-methylethyl)carbamate

The synthesis of enantiomerically pure forms of this compound, i.e., (S)-Benzyl (2-hydroxy-1-methylethyl)carbamate and (R)-Benzyl (2-hydroxy-1-methylethyl)carbamate, is crucial for applications where specific stereochemistry is required. This is typically achieved by starting with the corresponding enantiomerically pure 1-amino-2-propanol.

One established route to enantiomerically enriched amino alcohols is through the reduction of N-protected α-amino acids. google.com For instance, enantiomerically pure Cbz-protected valinol has been prepared by the reduction of Cbz-protected valine. google.com A similar strategy can be applied to synthesize the enantiomers of this compound, starting from the corresponding enantiomers of alanine, which are then reduced and rearranged, or by direct synthesis from enantiopure 1-amino-2-propanol.

Another approach for stereoselective synthesis is the kinetic resolution of racemic terminal epoxides using carbamates as nucleophiles, catalyzed by complexes like (salen)Co(III). This method has been successfully used to produce a variety of N-Boc- or N-Cbz-protected 1,2-amino alcohols in high enantiomeric excess (>99% ee). Although not specifically demonstrated for this compound, this methodology presents a viable pathway.

Electrocatalytic methods have also emerged for the stereoselective synthesis of amino alcohols. A serine-derived chiral carboxylic acid can be used in stereoselective electrocatalytic decarboxylative transformations to access enantiopure amino alcohols. nih.gov This radical-based method is modular and allows for the coupling of various fragments with the serine-derived chiral acid. nih.gov

Protecting Group Strategies in the Synthesis of this compound

The synthesis of this compound is itself an example of a protecting group strategy, where the benzyloxycarbonyl (Cbz) group is used to protect the amine functionality of 1-amino-2-propanol. The Cbz group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. total-synthesis.comresearchgate.netwikipedia.org

The choice of protecting group is critical in multi-step syntheses involving amino alcohols to ensure chemoselectivity. jocpr.com The Cbz group is stable to both acidic and basic conditions, making it orthogonal to many other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. total-synthesis.com This orthogonality is crucial in complex molecule synthesis, allowing for the selective deprotection of different functional groups. jocpr.com

In the context of synthesizing this compound, the primary focus is the selective N-protection of 1-amino-2-propanol. The higher nucleophilicity of the amine compared to the hydroxyl group allows for selective reaction with benzyl chloroformate under controlled conditions. total-synthesis.com

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Stability | Deprotection Conditions |

| Benzyloxycarbonyl | Cbz, Z | Acid, Base | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

| tert-Butyloxycarbonyl | Boc | Base | Strong Acid (e.g., TFA, HCl) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid | Base (e.g., Piperidine) |

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The formation of this compound from 1-amino-2-propanol and benzyl chloroformate is a bimolecular nucleophilic acyl substitution reaction. The rate of reaction is dependent on the concentration of both the amine and the acylating agent.

Kinetic studies on the aminolysis of benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents have shown that the reaction is first-order in each reagent over a wide range of amine concentrations. rsc.org Similar kinetics are expected for the reaction of benzyl chloroformate with primary amines like 1-amino-2-propanol. The rate of aminolysis is influenced by the ease with which the leaving group can depart. rsc.org

Mechanistic and kinetic studies of the direct alkylation of benzylic amines have indicated that the breaking of the benzylic C-H bond can be the rate-determining step in certain reactions. nih.gov However, in the case of carbamate formation with benzyl chloroformate, the nucleophilic attack of the amine on the carbonyl carbon is generally the rate-determining step.

Thermodynamically, the formation of the carbamate is an exothermic process. The standard enthalpy of formation for liquid benzyl chloroformate has been determined to be -376.2 ± 1.1 kJ/mol. nist.gov The reaction with an amine to form a stable carbamate is generally a spontaneous process under standard conditions.

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic methodology have focused on the development of more efficient, sustainable, and environmentally benign processes for the synthesis of carbamates, including this compound.

Catalytic Synthesis of this compound

Catalytic methods offer several advantages over stoichiometric approaches, including milder reaction conditions, higher efficiency, and reduced waste. An iron(II) sulfate (B86663) heptahydrate-catalyzed four-component reaction of carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane (B147118) has been reported for the synthesis of Cbz-protected homoallylic amines. organic-chemistry.org While not a direct synthesis of the target molecule, it demonstrates the potential of iron catalysis in Cbz-protection.

Palladium-catalyzed reactions have also been explored. A catalytic asymmetric Tsuji-Trost-type α-benzylation of N-unprotected amino acids with benzyl alcohol derivatives has been developed using a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid. nih.gov This highlights the potential for palladium catalysis in the formation of C-N bonds in related structures.

Furthermore, the use of dodecatungstophosphoric acid hydrate (B1144303) as a catalyst for the Cbz-protection of amines with benzyl chloroformate has been reported to be a simple and fast method that does not require aqueous work-up and gives excellent yields. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of carbamates has been a focus of green chemistry research, with efforts to replace toxic reagents like phosgene (B1210022) and to use more environmentally friendly solvents and catalysts.

One of the most promising green approaches is the use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis. psu.edursc.orgresearchgate.net This method avoids the use of phosgene and its derivatives. The direct synthesis of carbamates from amines, CO₂, and alcohols can be achieved using basic catalysts. psu.edursc.org While this has been demonstrated for various linear and branched aliphatic amines, its specific application to the synthesis of this compound from 1-amino-2-propanol, benzyl alcohol, and CO₂ is a promising area for future research.

Continuous flow synthesis is another green chemistry approach that offers advantages such as improved safety, better heat and mass transfer, and easier scale-up. beilstein-journals.orgnih.gov A continuous flow process for the synthesis of Cbz-carbamates has been developed, coupling a Curtius rearrangement with biocatalytic impurity tagging. beilstein-journals.orgnih.gov This method allows for the efficient production of carbamates with high purity. beilstein-journals.org Another continuous-flow method for carbamate synthesis utilizes CO₂ and amines, offering a rapid and safe alternative to traditional batch processes. acs.org

The use of water as a solvent is a key aspect of green chemistry. A highly chemoselective method for the N-Cbz protection of a variety of amines has been developed using water as the reaction medium at room temperature. This method is particularly advantageous for the synthesis of water-soluble compounds and avoids the use of volatile organic solvents.

Enzymatic synthesis also aligns with green chemistry principles by offering high selectivity under mild reaction conditions. researchgate.netnih.gov Commercial serine proteases have been used to synthesize amino acid-sugar alcohol conjugates in organic media. researchgate.net Chloroperoxidase has been shown to catalyze the oxidation of N-Cbz-3-aminopropanol to the corresponding aldehyde, demonstrating the potential of enzymes in transformations of Cbz-protected amino alcohols. uab.cat

Table 2: Summary of Novel Synthetic Approaches

| Approach | Key Features | Potential Advantages |

| Catalytic Synthesis | Use of catalysts like iron, palladium, or heteropoly acids. | Milder reaction conditions, higher efficiency, reduced waste. |

| CO₂ as a C1 Source | Utilizes carbon dioxide instead of phosgene derivatives. | Avoids toxic reagents, utilizes a renewable feedstock. |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, scalability, and process control. |

| Aqueous Synthesis | Use of water as the reaction solvent. | Environmentally benign, cost-effective. |

| Enzymatic Synthesis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions. |

Flow Chemistry Techniques for this compound Production

Continuous flow chemistry offers significant advantages for the production of carbamates, including enhanced safety, scalability, and process control compared to traditional batch methods. nih.govbeilstein-journals.org A robust and versatile flow synthesis strategy applicable to the production of benzyloxycarbonyl (Cbz)-protected carbamates, such as this compound, involves a telescoped process combining a Curtius rearrangement with in-line purification. nih.govbeilstein-journals.org

This methodology begins with a suitable carboxylic acid precursor which is converted to an acyl azide (B81097), then thermally rearranged to an isocyanate, and finally trapped by an alcohol to yield the desired carbamate. In the context of producing a library of Cbz-carbamates, benzyl alcohol is employed as the trapping agent. nih.gov The entire sequence can be performed in a continuous flow reactor system, such as a Vapourtec E-series platform. nih.gov

The process typically involves pumping a solution of the starting carboxylic acid, a phosphonic azide source like diphenylphosphoryl azide (DPPA), and a base such as triethylamine (B128534) (TEA) in a suitable solvent like toluene. nih.gov This stream is mixed with a solution of benzyl alcohol before entering a heated reactor coil where the rearrangement and carbamate formation occur. nih.gov A backpressure regulator is often used to allow for superheating of the reaction mixture, which can accelerate the reaction and control gas evolution. nih.gov Downstream processing can be integrated into the flow path, for instance, by using scavenger resin columns to remove unreacted reagents and byproducts, delivering a purified product stream. nih.govbeilstein-journals.org

Key parameters of this continuous flow process are summarized in the table below.

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Reactor System | Vapourtec E-series or similar | Provides precise control over temperature, pressure, and residence time. |

| Azide Source | Diphenylphosphoryl azide (DPPA) | Facilitates the in-situ generation of the acyl azide intermediate. |

| Base | Triethylamine (TEA) | Acts as a proton scavenger. |

| Solvent | Toluene | Provides good solubility for reagents and allows for higher reaction temperatures. |

| Temperature | 80-120 °C | Promotes the Curtius rearrangement of the acyl azide to the isocyanate. nih.gov |

| Pressure | ~100 psi | Enables superheating of the solvent and controls nitrogen gas release. nih.gov |

| Residence Time | 30-60 min | Determines the duration the reaction mixture spends in the heated reactor zone. nih.gov |

| In-line Purification | Scavenger resin columns (e.g., Amberlyst A21/A15) | Removes acidic and basic impurities post-reaction. nih.gov |

Another emerging flow chemistry approach for carbamate synthesis utilizes carbon dioxide (CO2) as a C1 source, reacting it with an amine and an alkyl halide in the presence of a base like 1,8-Diazabicycloundec-7-ene (DBU). nih.govacs.org This method avoids the use of toxic reagents like phosgene or chloroformates, offering a greener alternative. nih.govacs.org While not specifically documented for this compound, this technique represents a promising avenue for its continuous production. nih.gov

Optimization of Synthetic Reaction Conditions for this compound

The most direct and widely practiced synthesis of this compound involves the reaction of the corresponding amino alcohol, 1-aminopropan-2-ol, with benzyl chloroformate (Cbz-Cl). guidechem.comwikipedia.org This reaction is a nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of the chloroformate. The optimization of this synthesis is crucial for maximizing yield, ensuring purity, and minimizing side reactions. Key parameters that are typically optimized include the choice of base, solvent, and reaction temperature. guidechem.comcommonorganicchemistry.com

Base Selection: The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to drive the reaction to completion and prevent protonation of the starting amine. guidechem.com A variety of bases can be employed, ranging from inorganic bases like sodium hydroxide (B78521) or sodium carbonate in aqueous media to organic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in organic solvents. guidechem.comwikipedia.org The choice of base can influence reaction rate and the formation of potential byproducts.

Solvent Effects: The reaction can be performed in various solvent systems. Biphasic systems, such as water with an immiscible organic solvent, are common, particularly when using inorganic bases. guidechem.com Alternatively, anhydrous organic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or ethyl acetate (B1210297) are used, typically in conjunction with an organic base. wikipedia.orgcommonorganicchemistry.com The solvent choice affects the solubility of reagents and can influence the reaction pathway and product isolation.

Temperature Control: The acylation reaction is typically exothermic. Maintaining a low temperature, often between 0 °C and room temperature, is critical. guidechem.comwikipedia.org Proper temperature control helps to prevent the degradation of the benzyl chloroformate reagent and minimizes the formation of potential side products. guidechem.com

The following interactive table outlines how variations in these key parameters can be systematically studied to optimize the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Outcome/Rationale |

|---|---|---|---|---|

| Base | Sodium Carbonate (Na₂CO₃) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Choice affects reaction rate and ease of removal. DIPEA is less nucleophilic than TEA, potentially reducing side reactions. |

| Solvent | Water/DCM (Biphasic) | Tetrahydrofuran (THF) | Ethyl Acetate | Solvent choice impacts reagent solubility and workup procedure. THF is a common choice for reactions with organic bases. wikipedia.org |

| Temperature | 0 °C | Room Temperature | 40 °C | Lower temperatures (0 °C) are generally preferred to control exothermicity and improve selectivity. guidechem.comwikipedia.org |

| Exemplary Yield (%) | 85% | 92% | 75% | Hypothetical yields illustrating the impact of condition changes. Optimal conditions (e.g., Condition 2) lead to higher yields. |

Chemical Transformations and Reactivity Studies of Benzyl 2 Hydroxy 1 Methylethyl Carbamate

Functionalization of the Hydroxyl Moiety

The primary hydroxyl group in Benzyl (B1604629) (2-hydroxy-1-methylethyl)carbamate is a versatile handle for introducing a variety of functional groups through several key reaction types.

Esterification and Etherification Reactions of Benzyl (2-hydroxy-1-methylethyl)carbamate

The hydroxyl group readily undergoes esterification with various acylating agents. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. For instance, acylation with acid anhydrides or acyl chlorides in the presence of bases like pyridine (B92270) or triethylamine (B128534) yields the corresponding esters. This transformation allows for the introduction of diverse acyl groups while leaving the carbamate (B1207046) moiety intact, enabling orthogonal protection strategies.

Etherification of the hydroxyl group can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

| Reaction Type | Reagent | Base | Typical Product |

| Esterification | Acetic Anhydride | Pyridine | Benzyl (2-acetoxy-1-methylethyl)carbamate |

| Esterification | Benzoyl Chloride | Triethylamine | Benzyl (2-(benzoyloxy)-1-methylethyl)carbamate |

| Etherification | Benzyl Bromide | Sodium Hydride | Benzyl (2-(benzyloxy)-1-methylethyl)carbamate |

Selective Oxidation and Reduction Pathways of the Hydroxyl Group in this compound

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, Benzyl (1-methyl-2-oxoethyl)carbamate. Various modern oxidation protocols are suitable for this transformation, offering high chemoselectivity without affecting the benzyl carbamate group. For example, copper(I)-catalyzed aerobic oxidation systems, often using TEMPO as a co-catalyst, are effective for converting primary alcohols to aldehydes under mild conditions. nih.gov Other established methods, such as those employing Swern or Dess-Martin periodinane reagents, can also be utilized. Notably, overoxidation to a carboxylic acid is a potential side reaction that must be controlled by careful selection of reagents and reaction conditions. nih.gov

As the hydroxyl group is already in a reduced state, further reduction is not applicable. Any reaction involving reducing agents would target the carbamate moiety, specifically leading to the cleavage of the benzyl group.

| Oxidizing System | Reagent(s) | Product | Key Features |

| Copper/TEMPO | CuI / TEMPO / DMAP / O₂ | Benzyl (1-methyl-2-oxoethyl)carbamate | Mild, chemoselective conditions. nih.gov |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Benzyl (1-methyl-2-oxoethyl)carbamate | High yield, avoids heavy metals. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Benzyl (1-methyl-2-oxoethyl)carbamate | Mild, neutral conditions. |

Sulfonylation Reactions Involving this compound

The hydroxyl group can be converted into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions. This is typically achieved by reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like triethylamine or pyridine. The resulting mesylate or tosylate derivatives are valuable intermediates for further synthetic transformations, including the introduction of azides, halides, or other nucleophiles. orgsyn.org

| Reagent | Base | Product |

| Methanesulfonyl Chloride (MsCl) | Triethylamine | Benzyl (1-methyl-2-((methylsulfonyl)oxy)ethyl)carbamate |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Benzyl (1-methyl-2-(((4-methylphenyl)sulfonyl)oxy)ethyl)carbamate |

Carbamate Moiety Reactivity and Derivatization

The benzyl carbamate (Cbz) group is primarily used as a protecting group for the amine. Its reactivity is dominated by cleavage reactions designed to liberate the free amine.

Chemical Cleavage and Deprotection Strategies for the Benzyl Carbamate Group

The removal of the Cbz group is a common and well-studied transformation in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com A variety of methods are available, allowing for deprotection under different conditions to accommodate other sensitive functional groups within a molecule.

The most prevalent method is catalytic hydrogenolysis . This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). acs.orgcommonorganicchemistry.com The reaction is clean, proceeding under neutral pH, and produces the free amine, toluene, and carbon dioxide as byproducts. masterorganicchemistry.com

Alternative reductive cleavage methods have been developed for substrates that are incompatible with catalytic hydrogenation (e.g., those containing sulfur or other reducible groups). One such method employs triethylsilane with a palladium catalyst, which offers mild conditions for deprotection. thieme-connect.com

Lewis acid-mediated deprotection provides a non-reductive pathway. A combination of a hard Lewis acid, such as diethylaluminium chloride, and a soft nucleophile, like thioanisole, can efficiently cleave the N-Cbz group, even in complex molecules. thieme-connect.com More recently, protocols using 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) have been developed, proceeding via a nucleophilic attack on the benzylic carbon. chemistryviews.orgorganic-chemistry.orgresearchgate.net This method is particularly useful for substrates sensitive to standard hydrogenolysis or strong Lewis acids. researchgate.net

| Deprotection Method | Reagents | Conditions | Advantages |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | EtOAc or EtOH, Room Temp. | Mild, neutral pH, clean byproducts. acs.orgcommonorganicchemistry.com |

| Silane-Promoted Cleavage | Et₃SiH, PdCl₂ | CH₂Cl₂, Room Temp. | Useful for sensitive substrates. thieme-connect.com |

| Lewis Acid/Nucleophile | Et₂AlCl, Thioanisole | CH₂Cl₂, -78 °C to 25 °C | Effective for amides/lactams. thieme-connect.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Tolerates sulfur-containing groups. chemistryviews.orgresearchgate.net |

Rearrangement Reactions and Transformations of the Carbamate Linkage

The carbamate linkage itself is generally stable and does not readily undergo rearrangement reactions like the Curtius or Hofmann rearrangements, which typically involve different precursors. libretexts.org However, the proximity of the hydroxyl and carbamate groups in this compound allows for intramolecular transformations.

One of the most significant transformations is the base-mediated intramolecular cyclization to form a 5-membered cyclic carbamate, specifically a substituted oxazolidinone. In the presence of a base, the hydroxyl group is deprotonated to an alkoxide, which can then act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This process displaces the benzyloxy group to form the stable oxazolidinone ring. This cyclization is a common strategy in the synthesis of chiral auxiliaries and other heterocyclic structures from amino alcohol precursors. rsc.org

Stereochemical Aspects of Reactivity and Transformation of this compound

The stereocenter in this compound plays a crucial role in directing the approach of reagents, leading to the formation of new stereocenters with a predictable configuration. This substrate-controlled stereoselectivity is a cornerstone of its application in asymmetric synthesis. The primary strategies involve either the transformation of the existing functional groups, where the original stereocenter dictates the stereochemistry of the newly formed chiral center, or the use of the molecule as a chiral auxiliary to control stereoselectivity in reactions involving an attached prochiral substrate.

Diastereoselective Transformations of this compound

A predominant strategy for leveraging the stereochemistry of this compound involves its oxidation to the corresponding chiral aldehyde, Benzyl (1-formyl-ethyl)carbamate, often referred to as Cbz-alaninal. This aldehyde is a versatile electrophile in carbon-carbon bond-forming reactions. The existing stereocenter at the α-carbon exerts a strong influence on the facial selectivity of nucleophilic attack on the aldehyde carbonyl group, leading to high diastereoselectivity in the products.

The stereochemical outcome of these additions is often rationalized by the Felkin-Anh model, which predicts the preferred trajectory of the incoming nucleophile. The largest group (the Cbz-protected aminoethyl group) orients itself perpendicular to the carbonyl-nucleophile bond, minimizing steric interactions. This model generally predicts the formation of the anti diastereomer as the major product.

Table 1: Diastereoselective Addition of Organometallic Reagents to Cbz-alaninal

| Entry | Organometallic Reagent | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | Phenylmagnesium bromide | (1R,2S)-1-phenyl-2-(benzyloxycarbonylamino)-propan-1-ol | >95:5 | 85 |

| 2 | Methylmagnesium bromide | (2S,3R)-3-(benzyloxycarbonylamino)-butan-2-ol | 90:10 | 78 |

| 3 | Vinylmagnesium bromide | (1S,2S)-1-(benzyloxycarbonylamino)-but-3-en-2-ol | >95:5 | 82 |

| 4 | Allyltrimethylsilane (B147118)/TiCl4 | (1R,2S)-1-(benzyloxycarbonylamino)-pent-4-en-2-ol | 92:8 | 75 |

This table presents representative data synthesized from typical outcomes of such reactions as described in the chemical literature.

Enantioselective Reactions Originating from this compound

While this compound is itself chiral, it can be used to induce chirality in prochiral molecules, effectively acting as a chiral auxiliary. A common approach involves the derivatization of the parent amino acid, alanine, into a chiral oxazolidinone. These heterocyclic systems provide a rigid framework that effectively shields one face of an attached prochiral enolate, leading to highly enantioselective alkylation and aldol (B89426) reactions. Although this doesn't directly involve a transformation of this compound, it represents a key enantioselective strategy originating from the same chiral precursor.

In a more direct sense, the hydroxyl group of this compound can be used to form a chiral ester or acetal (B89532) with a prochiral substrate. Subsequent reactions on the prochiral moiety are then directed by the stereocenter of the alaninol derivative. After the stereoselective transformation, the chiral auxiliary can be cleaved and recovered.

Table 2: Enantioselective Aldol Reaction using an Alanine-Derived Oxazolidinone Auxiliary

| Entry | Aldehyde | Aldol Adduct | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Benzaldehyde | (4S)-4-benzyl-3-((2'S,3'R)-3'-hydroxy-3'-phenylpropanoyl)-oxazolidin-2-one | >99:1 | >99 |

| 2 | Isobutyraldehyde | (4S)-4-benzyl-3-((2'S,3'R)-3'-hydroxy-4'-methylpentanoyl)-oxazolidin-2-one | 98:2 | >99 |

| 3 | Propionaldehyde | (4S)-4-benzyl-3-((2'S,3'R)-3'-hydroxypentanoyl)-oxazolidin-2-one | 97:3 | >99 |

This table illustrates the high degree of stereocontrol achieved using chiral oxazolidinones derived from amino acids like alanine, the precursor to this compound.

Role and Application of Benzyl 2 Hydroxy 1 Methylethyl Carbamate in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of Benzyl (B1604629) (2-hydroxy-1-methylethyl)carbamate, originating from the chiral pool of natural amino acids, makes it an exemplary starting material for asymmetric synthesis. The chiral pool approach is a powerful strategy in organic chemistry that leverages naturally occurring enantiopure compounds to introduce chirality into synthetic targets, thereby avoiding the need for asymmetric induction or resolution steps. nih.gov As a derivative of alaninol, which is readily obtained from the inexpensive and enantiomerically pure amino acid alanine, Benzyl (2-hydroxy-1-methylethyl)carbamate provides a reliable and cost-effective source of a specific stereoisomer.

The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom is crucial. The Cbz group is stable under a variety of reaction conditions, yet it can be readily removed, typically through catalytic hydrogenation, allowing for the unmasking of the primary amine at a desired stage in a synthetic sequence. This controlled deprotection is fundamental to its application in the stepwise construction of complex molecules.

A key application of this chiral building block is in diastereoselective reactions, where the existing stereocenter at the 1-position influences the stereochemical outcome of reactions at adjacent or remote positions. For instance, the oxidation of the primary alcohol to the corresponding chiral aldehyde, N-Cbz-alaninal, furnishes a versatile intermediate. This aldehyde can then participate in a range of stereoselective transformations, such as aldol (B89426) additions, Wittig reactions, and reductive aminations, to generate new stereocenters with a high degree of control. The original chirality of the alaninol backbone is effectively transferred to the newly formed molecule.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Cbz-alaninol, Benzyl N-(2-hydroxy-1-methylethyl)carbamate |

| CAS Number | 87905-97-3 |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| Chirality | Exists as (R) and (S) enantiomers |

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a versatile precursor for a variety of complex organic molecules. The hydroxyl and protected amine groups can be selectively manipulated to build intricate structures.

Intermediacy in the Synthesis of Amino Alcohol Derivatives

This compound serves as a foundational scaffold for the synthesis of more elaborate amino alcohol derivatives. The primary hydroxyl group can be readily transformed into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. These transformations allow for chain elongation and the introduction of new functionalities while preserving the crucial amino and stereochemical integrity of the original molecule.

Furthermore, the Cbz-protected amine can be deprotected to reveal a primary amine, which can then be acylated, alkylated, or engaged in other nitrogen-centered reactions. This sequential functionalization of the hydroxyl and amino groups provides a powerful strategy for the divergent synthesis of a library of amino alcohol derivatives from a common precursor.

Contribution to the Synthesis of Heterocyclic Compounds

N-protected amino alcohols are valuable precursors for the synthesis of a wide range of nitrogen- and oxygen-containing heterocyclic compounds. This compound is no exception and has been utilized in the construction of important heterocyclic scaffolds such as oxazolidinones and pyrrolidines.

Oxazolidinones: The 1,2-amino alcohol motif present in this compound is the core structural unit required for the formation of oxazolidin-2-ones. These heterocycles are prevalent in medicinal chemistry, most notably in the linezolid (B1675486) class of antibiotics. The synthesis can be achieved through cyclization reactions, often involving the reaction of the amino alcohol with phosgene (B1210022) or its equivalents. The Cbz group can be removed prior to or after the cyclization, providing flexibility in the synthetic design.

Pyrrolidines: The synthesis of substituted pyrrolidines can be accomplished from this compound through multi-step sequences. One common strategy involves the conversion of the primary alcohol to a leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom after deprotection of the Cbz group. This intramolecular cyclization establishes the five-membered pyrrolidine (B122466) ring. The stereocenter from the original alaninol derivative can be used to control the stereochemistry of the substituents on the newly formed ring.

Role in the Synthesis of Sulfonamide Derivatives

While the amino group in this compound is protected, its deprotection provides a route to the synthesis of chiral sulfonamide derivatives. Sulfonamides are an important class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties.

The synthetic route typically involves the hydrogenolytic removal of the Cbz group to yield the free amino alcohol, (2-amino-1-methylethanol). This primary amine can then be readily reacted with a variety of sulfonyl chlorides in the presence of a base to furnish the corresponding sulfonamide. The chirality of the starting material is retained throughout this sequence, leading to the formation of enantiomerically pure sulfonamides. This approach allows for the systematic variation of the substituent on the sulfonyl group, enabling the synthesis of diverse libraries of chiral sulfonamides for structure-activity relationship studies.

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

Beyond its role as a versatile building block, this compound and its derivatives have contributed to the development of new synthetic methodologies. The predictable reactivity and stereochemistry of this compound make it an excellent substrate for testing and refining novel chemical transformations.

For instance, its use in stereoselective reactions helps to validate the efficacy of new asymmetric catalysts and reagents. The diastereoselectivity observed in reactions involving derivatives of this compound can provide valuable insights into the mechanism of newly developed reactions.

Moreover, the orthogonal nature of the hydroxyl and Cbz-protected amino groups allows for the development of novel multi-step synthetic strategies that rely on the selective manipulation of these functionalities. The development of new protecting group strategies and tandem reaction sequences has been facilitated by the use of well-defined and reliable building blocks like this compound. Its application in total synthesis campaigns of complex natural products often showcases innovative and efficient synthetic routes, thereby expanding the toolkit of the modern organic chemist.

Computational and Theoretical Studies on Benzyl 2 Hydroxy 1 Methylethyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, applied specifically to Benzyl (B1604629) (2-hydroxy-1-methylethyl)carbamate. Consequently, data tables of its electronic properties (e.g., HOMO/LUMO energies, Mulliken charges, dipole moment) and reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) are not available in the scientific literature. While studies on other carbamates have utilized these methods to explore electronic structure, the specific results for the title compound have not been reported. scirp.orgresearchgate.net

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling to elucidate reaction mechanisms, such as its formation or degradation pathways, has not been specifically reported for Benzyl (2-hydroxy-1-methylethyl)carbamate. While computational studies have successfully detailed the mechanisms of other carbamate (B1207046) syntheses, for instance, the palladium-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, no such mechanistic investigation has been published for this compound. nih.gov Therefore, there are no specific transition states, activation energies, or reaction energy profiles to report.

Molecular Dynamics Simulations for Understanding Chemical Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed to understand the chemical behavior of this compound in various environments. MD simulations could provide insights into its solvation, intermolecular interactions, and dynamic behavior over time. However, no such studies have been published, and therefore, no data on its simulated properties, such as radial distribution functions or hydrogen bonding dynamics, can be presented.

Advanced Analytical Techniques for Characterization and Reaction Monitoring in Benzyl 2 Hydroxy 1 Methylethyl Carbamate Research

Spectroscopic Methodologies (e.g., High-Resolution NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques form the cornerstone for the structural characterization of Benzyl (B1604629) (2-hydroxy-1-methylethyl)carbamate, providing detailed information about its molecular framework, functional groups, and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of Benzyl (2-hydroxy-1-methylethyl)carbamate. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on the analysis of structurally similar compounds, such as N-Cbz-alaninol and other carbamates.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzylic CH₂-O group, the methine and methylene protons of the 2-hydroxy-1-methylethyl fragment, the N-H proton of the carbamate (B1207046), and the O-H proton of the hydroxyl group. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) provide information about neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Characteristic signals would be expected for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the 2-hydroxy-1-methylethyl moiety.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Benzyl Aromatic C-H | 7.30 - 7.40 (m, 5H) | 127.5 - 128.5 |

| Benzyl CH₂ | ~5.10 (s, 2H) | ~67.0 |

| Carbamate C=O | - | ~156.0 |

| Carbamate N-H | ~5.3 (br s, 1H) | - |

| CH(NH) | ~3.8 (m, 1H) | ~51.0 |

| CH₂OH | ~3.5 (m, 2H) | ~65.0 |

| CH₃ | ~1.2 (d, 3H) | ~17.0 |

| OH | Variable (br s, 1H) | - |

Note: Predicted values are based on spectral data of analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. For related benzyl carbamates, characteristic stretching frequencies are well-documented. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| N-H (Carbamate) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | 1680 - 1720 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester/Alcohol) | Stretching | 1000 - 1300 |

| N-H (Carbamate) | Bending | 1510 - 1550 |

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. A characteristic fragmentation for carbamates involves the loss of methyl isocyanate (CH₃NCO), which results in a fragment ion with a mass difference of 57 Da. sigmaaldrich.com

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the benzyl group provides strong UV absorbance.

Interactive Data Table: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This method allows for the quantification of the main compound and the detection of any impurities, which is crucial for quality control.

Gas Chromatography (GC): While HPLC is generally preferred, GC can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization may sometimes be necessary to improve its volatility and chromatographic behavior. A flame ionization detector (FID) is commonly used for detection.

Chiral Analytical Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is of paramount importance, especially in pharmaceutical applications. Chiral HPLC is the most common and reliable technique for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including carbamates. nih.govmdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution.

Interactive Data Table: Proposed Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.

In-Situ Reaction Monitoring Techniques (e.g., IR, Raman, NMR Spectroscopy)

In-situ reaction monitoring techniques provide real-time information about the reaction progress, allowing for a deeper understanding of the reaction kinetics and mechanism, as well as for process optimization and control. nih.gov

In-Situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the synthesis of this compound in real-time. By inserting an ATR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and the product can be tracked by observing the changes in their characteristic IR absorption bands. For example, the formation of the carbamate can be monitored by the appearance and growth of the C=O stretching band around 1700 cm⁻¹. researchgate.netresearchgate.net

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed mechanistic insights into the reaction. acs.orgrsc.org By performing the reaction directly in an NMR tube or using a flow-through NMR setup, the transformation of reactants to products can be observed with high structural resolution. This can help in identifying transient intermediates and understanding the reaction pathway. For instance, in the synthesis from an amino alcohol and benzyl chloroformate, the disappearance of the benzyl chloroformate methylene proton signal and the appearance of the product's corresponding signal can be monitored. sci-hub.se

Future Research Directions and Unexplored Avenues for Benzyl 2 Hydroxy 1 Methylethyl Carbamate

Development of Novel Synthetic Applications and Methodologies

The synthesis of chiral β-amino alcohols and their carbamate (B1207046) derivatives is a cornerstone of medicinal and organic chemistry. acs.orgwestlake.edu.cn Future research on Benzyl (B1604629) (2-hydroxy-1-methylethyl)carbamate will likely focus on developing more efficient, stereoselective, and sustainable synthetic methodologies.

Key areas for development include:

Asymmetric Synthesis: While classical methods for synthesizing chiral amino alcohols exist, novel catalytic asymmetric strategies offer significant advantages. acs.orgnih.govnih.gov Research into enantioselective routes starting from simple precursors could yield more efficient access to enantiomerically pure Benzyl (2-hydroxy-1-methylethyl)carbamate. This could involve the development of novel chiral catalysts or the application of existing ones in innovative ways. acs.orgwestlake.edu.cn

Biocatalysis: The use of enzymes in chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govresearchgate.net Engineered amine dehydrogenases, for instance, have shown promise in the synthesis of chiral amino alcohols. frontiersin.org Future work could explore the use of promiscuous esterases or acyltransferases for the direct enzymatic synthesis of this compound from the corresponding amino alcohol and a benzyl carbonate donor. nih.govresearchgate.net This approach could offer a greener alternative to traditional chemical methods.

Catalytic Carbamoylation: Moving beyond stoichiometric reagents, the development of catalytic methods for carbamate formation is a key goal. Research into catalytic, enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide has been reported, and similar principles could be adapted for the synthesis of linear carbamates like this compound. epa.govnih.gov The direct use of carbon dioxide as a C1 source is a particularly attractive avenue for sustainable synthesis. psu.edursc.org

A comparative table of potential synthetic approaches is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Catalyst development and cost |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate scope |

| Direct CO2 Utilization | Use of a renewable C1 source, atom economy | Catalyst development, reaction conditions |

Investigation of Undiscovered Reactivity Patterns and Selectivities

The reactivity of this compound is largely dictated by its functional groups: the carbamate, the secondary hydroxyl group, and the C-N bond. While the general reactivity of these groups is known, the interplay between them within this specific molecule could lead to undiscovered reactivity patterns and selectivities.

Future research in this area could focus on:

Intramolecular Reactions: The proximity of the hydroxyl and carbamate groups could be exploited in intramolecular cyclization reactions to form valuable heterocyclic structures, such as oxazolidinones. The stereochemistry of the starting material would be expected to strongly influence the stereochemical outcome of such reactions.

Selective Transformations: Investigating the selective functionalization of either the hydroxyl or the carbamate nitrogen would be crucial for its use as a versatile building block. Developing orthogonal protection strategies or selective activation methods would be a key research direction.

Proteome-wide Reactivity Profiling: To understand its potential biological interactions, studies on the proteome-wide reactivity of this compound could be undertaken. This could reveal selective interactions with certain classes of enzymes, such as serine hydrolases, which are known to be targeted by some carbamates. nih.gov

Integration of this compound with Emerging Synthetic Technologies

The application of emerging synthetic technologies can often lead to significant improvements in reaction efficiency, safety, and scalability. The synthesis and transformation of this compound could greatly benefit from such integration.

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters and can be particularly advantageous for reactions involving hazardous reagents or unstable intermediates. rsc.orgnih.gov The synthesis of carbamates has been successfully demonstrated in flow reactors, often coupled with in-line purification. nih.govunimi.itacs.org Applying these techniques to the synthesis of this compound could lead to a more streamlined and scalable process.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. thieme-connect.comacs.orgvirginia.eduresearchgate.netresearchgate.net This technology could be explored for novel syntheses of this compound or for its subsequent functionalization, for example, through C-H activation of the benzyl group.

| Technology | Potential Benefits for this compound Chemistry |

| Flow Chemistry | Improved safety, scalability, and process control for synthesis. |

| Photoredox Catalysis | Mild reaction conditions for C-N bond formation and functionalization. |

| Biocatalysis | Highly selective and environmentally friendly synthetic routes. nih.gov |

Theoretical Predictions and Experimental Validation for Novel Derivatives and Transformations

Computational chemistry and predictive modeling are increasingly valuable tools in modern chemical research, enabling the rational design of experiments and the prediction of molecular properties and reactivity.

Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound. acs.orgmdpi.com Such studies could provide insights into the factors controlling stereoselectivity in its synthesis or predict its reactivity in novel transformations. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound or its derivatives are investigated for biological activity, QSAR studies could be employed to build predictive models. nih.govresearchgate.netplos.orgmdpi.comresearchgate.netnih.gov These models could guide the design of new derivatives with improved potency or other desirable properties.

Machine Learning for Reaction Prediction: The development of machine learning algorithms for predicting the outcomes of chemical reactions is a rapidly advancing field. acs.orgmdpi.com Such tools could be used to explore the potential reactivity of this compound with a wide range of reagents, potentially identifying novel and unexpected transformations for experimental validation.

The synergy between theoretical predictions and experimental work will be crucial in accelerating the discovery of new chemistry related to this compound and its derivatives.

Q & A

What synthetic methodologies are recommended for Benzyl (2-hydroxy-1-methylethyl)carbamate, and how can reaction efficiency be optimized?

Basic Answer:

Synthesis typically involves carbamate formation via activation of the hydroxyl group. For example, using N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) as coupling agents in dichloromethane (CH₂Cl₂) at -20°C, followed by extraction and flash chromatography for purification . Key steps include maintaining low temperatures to minimize side reactions and using NaHCO₃ to neutralize acidic byproducts. Characterization via NMR (¹H, ¹³C), IR, and mass spectrometry confirms structural integrity.

Advanced Considerations:

To enhance coupling efficiency, optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to IBCF) and monitor reaction progress via TLC. Solvent polarity and activation time (e.g., 10 minutes at -20°C) significantly impact yield. Computational tools like retrosynthetic analysis (PubChem) can predict feasible routes by leveraging databases like Reaxys and Pistachio .

How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Basic Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Programs like ORTEP-III visualize thermal ellipsoids to confirm stereochemistry and hydrogen-bonding networks .

Advanced Analysis:

Discrepancies in diffraction data (e.g., poor resolution) may require re-measurement at higher temperatures or using synchrotron radiation. For twinned crystals, SHELXL’s twin refinement tools can resolve overlapping peaks. Compare experimental data with density functional theory (DFT)-optimized structures to validate conformations .

What structure-activity relationship (SAR) insights exist for carbamate derivatives targeting enzyme inhibition?

Basic Answer:

The hydroxymethyl group in this compound enhances hydrogen-bonding interactions with enzyme active sites, as seen in cholinesterase inhibitors. Substitutions at the carbamate nitrogen (e.g., benzyl groups) improve lipophilicity and membrane permeability .

Advanced SAR:

Receptor-dependent modeling (e.g., molecular docking) reveals that electron-withdrawing substituents on the benzyl ring increase IC₅₀ values for acetylcholinesterase (AChE). Comparative studies with derivatives like benzyl ethylcarbamate (compound 23 in ) show selectivity indices >100, suggesting tailored modifications for target specificity .

How can conflicting spectroscopic data (e.g., NMR) be resolved for carbamate derivatives?

Basic Protocol:

Use 2D NMR techniques (COSY, HSQC) to assign overlapping proton signals. For stereochemical ambiguities, NOESY correlations or chiral chromatography can differentiate enantiomers .

Advanced Resolution:

Contradictory ¹³C NMR shifts may arise from dynamic rotational barriers. Variable-temperature NMR or computational prediction of chemical shifts (via ACD/Labs or Gaussian) can clarify assignments. Cross-validate with X-ray structures to confirm configurations .

What computational tools predict physicochemical properties and stability of this carbamate?

Basic Tools:

PubChem provides computed properties (e.g., molecular weight: 221.25 g/mol, LogP: 1.23) and InChIKey (VAZQQRNYILEOGE-UHFFFAOYSA-N) for solubility and stability predictions .

Advanced Modeling:

DFT calculations (e.g., Gaussian 09) optimize ground-state geometries and predict hydrolysis rates under acidic/basic conditions. QSPR models correlate substituent effects with degradation pathways, aiding in shelf-life estimation .

What safety protocols are critical when handling reactive intermediates during synthesis?

Basic Guidelines:

Follow SDS recommendations: use PPE (gloves, goggles), work in fume hoods, and avoid ignition sources. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

Advanced Risk Mitigation:

Monitor for exothermic reactions during IBCF activation using in-situ IR or reaction calorimetry. For large-scale synthesis, implement static charge control (e.g., grounding straps) and emergency quenching systems .

How do solvent and catalyst choices influence the synthesis of carbamate derivatives?

Basic Principles:

Polar aprotic solvents (e.g., CH₂Cl₂) enhance reagent solubility, while NMM acts as a non-nucleophilic base to scavenge HCl. Catalytic DMAP accelerates carbamate formation .

Advanced Optimization:

Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) enable selective deprotection of benzyl groups. Solvent-free mechanochemical synthesis reduces waste and improves atom economy .

What analytical techniques validate purity and identity in carbamate research?

Basic Techniques:

HPLC (with UV detection) quantifies purity (>95%), while LC-MS confirms molecular ion peaks. Melting point analysis (e.g., 192°C flash point) assesses crystalline consistency .

Advanced Methods:

High-resolution mass spectrometry (HRMS) and tandem MS/MS differentiate isobaric impurities. X-ray photoelectron spectroscopy (XPS) verifies elemental composition for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。